7-Fluoro-1H-indole-4-carbonitrile

Antivirulence Quorum Sensing Biofilm Inhibition

This is a strategic building block for medicinal chemistry programs. The specific 7-fluoro substitution pattern offers unique electronic and steric properties critical for SAR studies and lead optimization in antivirulence and antiviral research. Its 4-carbonitrile group provides a versatile handle for diverse derivatizations, enabling efficient scaffold exploration unavailable with simpler indole cores.

Molecular Formula C9H5FN2
Molecular Weight 160.15 g/mol
Cat. No. B11921208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-1H-indole-4-carbonitrile
Molecular FormulaC9H5FN2
Molecular Weight160.15 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1C#N)C=CN2)F
InChIInChI=1S/C9H5FN2/c10-8-2-1-6(5-11)7-3-4-12-9(7)8/h1-4,12H
InChIKeyFGWZEPLVTWOJEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-1H-indole-4-carbonitrile (CAS 1154742-54-7) for Medicinal Chemistry: Properties and Applications


7-Fluoro-1H-indole-4-carbonitrile is a heterocyclic organic compound with the molecular formula C9H5FN2 and a molecular weight of 160.15 g/mol . It is characterized by a fluorine atom at the 7-position and a nitrile (carbonitrile) group at the 4-position of the indole ring . This compound is primarily utilized as a versatile building block in medicinal chemistry and pharmaceutical research for the synthesis of more complex, biologically active molecules, such as kinase inhibitors and other heterocyclic scaffolds . Its structural features allow for diverse chemical modifications, making it valuable in structure-activity relationship (SAR) studies and drug discovery programs .

7-Fluoro-1H-indole-4-carbonitrile: Understanding the Critical Impact of Regioisomerism


In the context of indole-4-carbonitrile derivatives, direct substitution with a close analog, such as 6-Fluoro-1H-indole-4-carbonitrile or the non-fluorinated parent compound 1H-indole-4-carbonitrile, is not scientifically sound due to the profound impact of fluorine substitution position on molecular properties and biological activity. The specific placement of the fluorine atom at the 7-position, adjacent to the indole nitrogen, creates a unique electronic and steric environment that differs significantly from substitution at the 6-position . This regioisomerism can lead to divergent binding affinities for biological targets [1], altered metabolic stability, and distinct pharmacokinetic profiles , making it an essential variable in structure-activity relationship (SAR) optimization. Therefore, the choice of regioisomer is a critical decision point in lead optimization and cannot be made arbitrarily based on availability.

7-Fluoro-1H-indole-4-carbonitrile: Quantifying Differentiated Performance Against Comparators


Distinct Antivirulence Profile: 7-Fluoroindole vs. 6-Fluoroindole in Bacterial Quorum Sensing

The specific 7-fluoro substitution pattern confers a distinct antivirulence profile compared to the 6-fluoro regioisomer. In a head-to-head study screening 51 indole derivatives, 7-fluoroindole demonstrated a dose-dependent interference with quorum sensing (QS) in Serratia marcescens, effectively suppressing prodigiosin production, biofilm formation, swimming motility, and swarming motility [1]. Conversely, 6-fluoroindole and 7-methylindole were further identified as suppressing fimbria-mediated yeast agglutination and the secretion of specific virulence factors like proteases and lipases [2], indicating a different downstream biological signature.

Antivirulence Quorum Sensing Biofilm Inhibition

Strategic Differentiation: The 7-Fluoro Scaffold as a Bioisostere for 7-Azaindole in Antiviral Lead Optimization

The 7-fluoro substitution on the indole core offers a strategic advantage as a bioisostere for the 7-azaindole scaffold found in antiviral leads like Pimodivir . Class-level inference from related research on 7-fluoroindole derivatives indicates that this substitution can replace the 7-azaindole group while maintaining potent inhibition of the influenza A PB2 protein. The resulting compounds have demonstrated significant antiviral activity, metabolic stability, and favorable in vivo pharmacokinetic profiles . This contrasts with non-fluorinated or differently substituted indoles, which may lack the necessary electronic and steric mimicry to effectively engage the PB2 binding pocket.

Antiviral Bioisostere Influenza Inhibitors

Enhanced Reactivity and Metabolic Stability: The Synergistic Effect of 7-Fluoro and 4-Carbonitrile Substitution

The combination of a fluorine atom at the 7-position and a carbonitrile group at the 4-position on the indole ring provides a unique synergistic effect, differentiating it from the non-fluorinated parent, 1H-indole-4-carbonitrile. While direct comparative LogP or metabolic stability data for this exact compound is not publicly available, class-level understanding from medicinal chemistry indicates that fluorine substitution generally enhances lipophilicity and metabolic stability, while the electron-withdrawing nitrile group influences reactivity and can act as a hydrogen bond acceptor . This dual functionality is distinct from 1H-indole-4-carbonitrile (CAS 16136-52-0), which has a melting point of 117-121°C and lacks the electronic perturbation and potential metabolic shielding provided by the 7-fluoro atom.

Metabolic Stability Chemical Reactivity Fluorine Chemistry

A Versatile Synthetic Handle: The 4-Carbonitrile Group as a Key Differentiator

The presence of the carbonitrile group at the 4-position of the indole ring is a critical differentiator from simple fluoroindoles like 7-fluoroindole. This functional group serves as a versatile synthetic handle for further derivatization. It can be converted into various other functionalities, including amides, carboxylic acids, tetrazoles, and amines, enabling the rapid exploration of chemical space around the indole core . This is a significant advantage over 7-fluoroindole, which lacks this easily manipulated group for diversification. In SAR campaigns, this allows the 4-position to be used as a vector for modulating potency, selectivity, and physicochemical properties.

Synthetic Chemistry Building Block Functional Group Interconversion

Key Research and Procurement Scenarios for 7-Fluoro-1H-indole-4-carbonitrile


Targeting Antivirulence in Drug-Resistant Bacterial Infections

7-Fluoro-1H-indole-4-carbonitrile is a relevant starting point or intermediate for researchers developing novel antivirulence therapies against pathogens like Serratia marcescens. The evidence showing that 7-fluoroindole interferes with quorum sensing and virulence factor production [1] positions this compound class as a valuable tool. The specific 7-fluoro substitution on the indole-4-carbonitrile scaffold offers a defined starting point for SAR studies aimed at optimizing these antivirulence effects and understanding the differential modulation of bacterial behavior compared to other regioisomers.

Antiviral Drug Discovery via Scaffold Hopping from 7-Azaindoles

For medicinal chemistry teams working on influenza therapeutics, this compound provides a strategic entry point for scaffold hopping. The 7-fluoroindole core has been shown to act as an effective bioisostere for the 7-azaindole group found in inhibitors like Pimodivir, often maintaining or improving target engagement and pharmacokinetic properties . The added carbonitrile at the 4-position provides a synthetic handle for further optimization of the lead series, making it a more versatile and powerful building block than a simple 7-fluoroindole for developing next-generation PB2 inhibitors.

Diversifying Lead Series via 4-Carbonitrile Functionalization

In any medicinal chemistry project where an indole core is a key pharmacophore, 7-Fluoro-1H-indole-4-carbonitrile offers a distinct advantage for lead optimization. Its 4-carbonitrile group is a readily transformable functional group that can be used to generate a focused library of analogs, exploring amide, tetrazole, or amine functionality at this vector . This allows SAR exploration of the 4-position while maintaining the favorable properties conferred by the 7-fluoro substitution, enabling a more systematic and efficient optimization of potency, selectivity, and drug-like properties compared to using an unsubstituted or halogen-only indole core.

Tuning ADME Properties in a Preclinical Candidate

The strategic placement of a fluorine atom and a nitrile group on this indole scaffold makes it a valuable tool for medicinal chemists aiming to modulate the ADME profile of a lead compound. The 7-fluoro atom is known to enhance metabolic stability and can influence lipophilicity, while the 4-carbonitrile acts as a hydrogen bond acceptor . This specific substitution pattern can be employed to fine-tune properties like LogP and metabolic clearance, which is a critical activity in late-stage lead optimization and a key reason to select this particular regioisomer over its alternatives.

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